molecular formula C31H23BrN6O3 B10945601 1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10945601
M. Wt: 607.5 g/mol
InChI Key: PGQXRJQFWNBJMS-UHFFFAOYSA-N
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Description

1-{2-[3-(4-BROMOPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound that features multiple aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Bromination: Introduction of the bromine atom on the phenyl ring is usually done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the pyrrolo[3,4-d][1,2,3]triazole ring: This involves cyclization reactions that may require specific catalysts and solvents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings.

    Reduction: Reduction reactions can target the carbonyl groups and the aromatic rings.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced aromatic systems.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as a pharmaceutical intermediate. Industry : Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind effectively to these targets, potentially modulating their activity.

Comparison with Similar Compounds

  • 1-{2-[3-(4-CHLOROPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
  • 1-{2-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Uniqueness: The presence of the bromine atom in the phenyl ring distinguishes this compound from its analogs, potentially altering its reactivity and binding properties.

Properties

Molecular Formula

C31H23BrN6O3

Molecular Weight

607.5 g/mol

IUPAC Name

3-[2-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C31H23BrN6O3/c32-22-15-13-20(14-16-22)24-17-26(21-8-2-1-3-9-21)38(34-24)27(39)18-36-29-28(33-35-36)30(40)37(31(29)41)25-12-6-10-19-7-4-5-11-23(19)25/h1-16,26,28-29H,17-18H2

InChI Key

PGQXRJQFWNBJMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CN3C4C(C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)N=N3)C7=CC=CC=C7

Origin of Product

United States

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